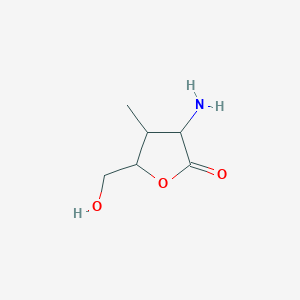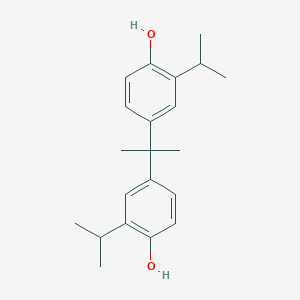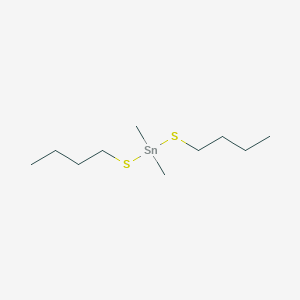
Stannane, bis(butylthio)dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, bis(butylthio)dimethyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as organic synthesis, catalysis, and material science. This compound has a unique molecular structure that makes it an interesting subject for research.
Wissenschaftliche Forschungsanwendungen
Stannane, bis(butylthio)dimethyl- has been used in various scientific research applications. It has been used as a reducing agent in organic synthesis reactions, as a catalyst in the formation of carbon-carbon bonds, and as a precursor for the synthesis of other organometallic compounds. Additionally, stannane, bis(butylthio)dimethyl- has been used in material science applications such as the synthesis of nanoparticles and the preparation of thin films.
Wirkmechanismus
The mechanism of action of stannane, bis(butylthio)dimethyl- is not fully understood. However, it is believed that the compound acts as a reducing agent by donating electrons to other molecules. This reaction leads to the formation of new chemical bonds and the reduction of other molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of stannane, bis(butylthio)dimethyl-. However, studies have shown that the compound is relatively non-toxic and does not have any significant effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using stannane, bis(butylthio)dimethyl- in lab experiments is its ability to act as a reducing agent in organic synthesis reactions. Additionally, the compound is relatively easy to synthesize and has a low toxicity. However, one limitation of using stannane, bis(butylthio)dimethyl- is that it can be unstable and reactive, which can make it difficult to handle in lab experiments.
Zukünftige Richtungen
There are several future directions for research on stannane, bis(butylthio)dimethyl-. One area of interest is the development of new synthesis methods for the compound that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of stannane, bis(butylthio)dimethyl- and its potential applications in catalysis and material science. Finally, the use of stannane, bis(butylthio)dimethyl- in biomedical applications such as drug delivery systems and imaging agents is an area of growing interest.
Synthesemethoden
Stannane, bis(butylthio)dimethyl- can be synthesized through the reaction of dimethylbutylthiostannane with a reducing agent such as lithium aluminum hydride or sodium borohydride. This reaction produces stannane, bis(butylthio)dimethyl- as a white solid with a melting point of 54-56°C.
Eigenschaften
CAS-Nummer |
1000-40-4 |
|---|---|
Produktname |
Stannane, bis(butylthio)dimethyl- |
Molekularformel |
C10H24S2Sn |
Molekulargewicht |
327.1 g/mol |
IUPAC-Name |
bis(butylsulfanyl)-dimethylstannane |
InChI |
InChI=1S/2C4H10S.2CH3.Sn/c2*1-2-3-4-5;;;/h2*5H,2-4H2,1H3;2*1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
AZQSJLSJRUNLBI-UHFFFAOYSA-L |
SMILES |
CCCCS[Sn](C)(C)SCCCC |
Kanonische SMILES |
CCCC[S-].CCCC[S-].C[Sn+2]C |
Andere CAS-Nummern |
1000-40-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



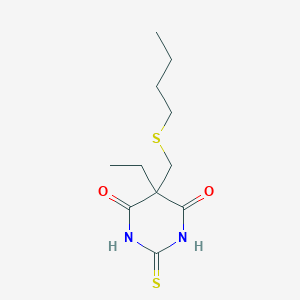
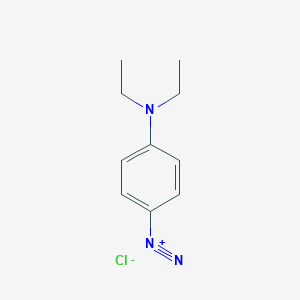
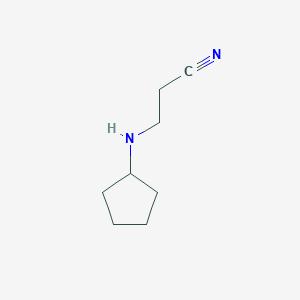
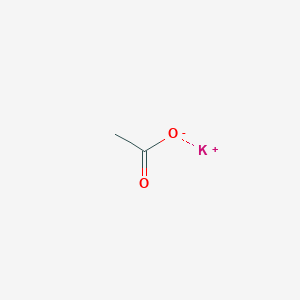
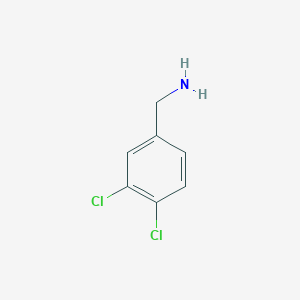
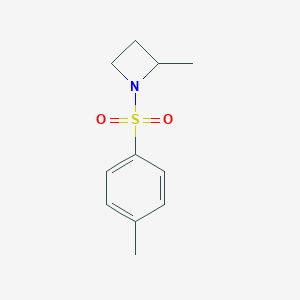
![Spiro[4.5]decane](/img/structure/B86366.png)
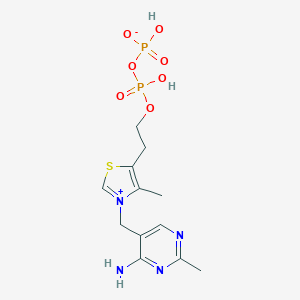
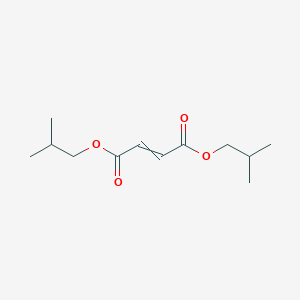
![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)
